molecular formula C15H13N5O2 B10811141 5-Amino-3-[1-cyano-2-(3-ethoxy-4-hydroxy-phenyl)-vinyl]-1H-pyrazole-4-carbonitrile

5-Amino-3-[1-cyano-2-(3-ethoxy-4-hydroxy-phenyl)-vinyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B10811141
M. Wt: 295.30 g/mol
InChI Key: PCQZHJBMIAHXRZ-BJMVGYQFSA-N
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Description

5-Amino-3-[1-cyano-2-(3-ethoxy-4-hydroxy-phenyl)-vinyl]-1H-pyrazole-4-carbonitrile is a complex organic compound characterized by its pyrazole core and multiple functional groups, including amino, cyano, ethoxy, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method involves the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The hydroxy group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential use in drug development.

  • Medicine: It may have applications in the treatment of various diseases due to its bioactive properties.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various receptors and enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-cyano-1H-pyrazole

  • 3-Cyano-5-amino-1-(3-ethoxy-4-hydroxyphenyl)-1H-pyrazole

Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of both cyano and amino groups on the pyrazole ring. This combination provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-2-22-13-6-9(3-4-12(13)21)5-10(7-16)14-11(8-17)15(18)20-19-14/h3-6,21H,2H2,1H3,(H3,18,19,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQZHJBMIAHXRZ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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